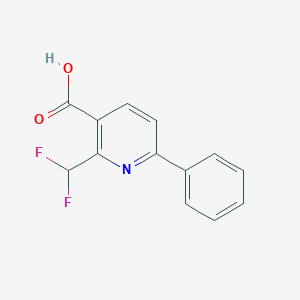
2-(Difluoromethyl)-6-phenylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-6-phenylnicotinic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the phenyl group further contributes to its chemical properties, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-phenylnicotinic acid typically involves the introduction of the difluoromethyl group into the nicotinic acid framework. One common method is the difluoromethylation of heterocycles via a radical process. This process involves the use of difluoromethylation reagents and radical initiators to introduce the difluoromethyl group into the desired position on the nicotinic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-6-phenylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-phenylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The phenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-6-phenylnicotinic acid
- 2-(Difluoromethyl)-4-phenylnicotinic acid
- 2-(Difluoromethyl)-6-methylnicotinic acid
Uniqueness
2-(Difluoromethyl)-6-phenylnicotinic acid is unique due to the specific positioning of the difluoromethyl and phenyl groups on the nicotinic acid framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H9F2NO2 |
|---|---|
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-12(15)11-9(13(17)18)6-7-10(16-11)8-4-2-1-3-5-8/h1-7,12H,(H,17,18) |
InChI-Schlüssel |
IFZMFYCVLBDUSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


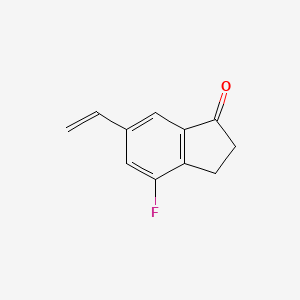
![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)

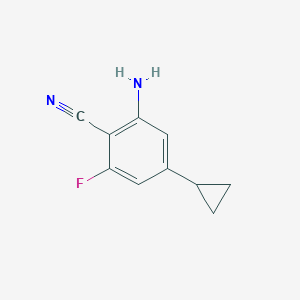
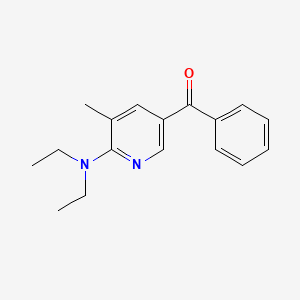
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)
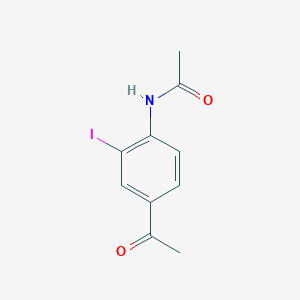

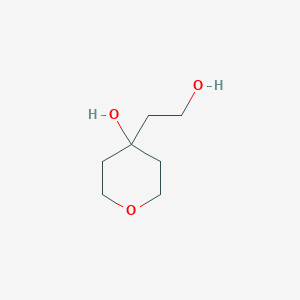

![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)
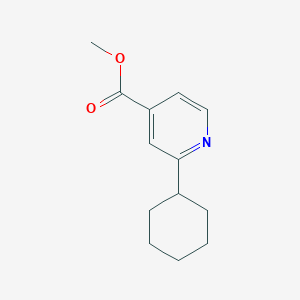
![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
